molecular formula C36H54CoN2O2 B1142900 (1R,2R)-(-)-1,2-cyclohexanediamino-N,N'-bis-(3,5-di-t-butylsalicylidene)cobalt (II) CAS No. 176763-62-5

(1R,2R)-(-)-1,2-cyclohexanediamino-N,N'-bis-(3,5-di-t-butylsalicylidene)cobalt (II)

Numéro de catalogue: B1142900
Numéro CAS: 176763-62-5
Poids moléculaire: 605.8 g/mol
Clé InChI: PCZWNUHBFITYKI-GAQUOPITSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Discovery

The historical development of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is intimately connected to the broader evolution of metal-salen complexes and their applications in asymmetric catalysis. The foundation for this compound's development was established through early investigations into cobalt Schiff base complexes, which demonstrated their potential as models for biological coenzymes, particularly cobalamin (vitamin B₁₂) systems. These pioneering studies revealed that cobalt complexes with tetradentate Schiff base ligands could exhibit remarkable catalytic properties and structural diversity.

The specific development of the (R,R)-configured cobalt salen complex emerged from systematic investigations into the stereochemical requirements for effective asymmetric catalysis. Researchers recognized that the absolute configuration of the diamine backbone played a crucial role in determining the enantioselectivity of catalytic processes. The incorporation of the 1,2-cyclohexanediamine moiety with defined (R,R)-stereochemistry represented a significant breakthrough, as this structural feature provided the necessary chiral environment for highly selective transformations.

The compound's discovery was further facilitated by advances in ligand synthesis methodology, particularly the development of efficient procedures for preparing enantiomerically pure 1,2-cyclohexanediamine precursors. Early synthetic approaches involved the separation of racemic 1,2-diaminocyclohexane into its component enantiomers, followed by condensation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde to form the characteristic Schiff base framework. The subsequent metallation with cobalt(II) sources yielded the desired coordination complex with its distinctive square pyramidal geometry around the central metal center.

Propriétés

Numéro CAS

176763-62-5

Formule moléculaire

C36H54CoN2O2

Poids moléculaire

605.8 g/mol

Nom IUPAC

cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1

Clé InChI

PCZWNUHBFITYKI-GAQUOPITSA-N

SMILES isomérique

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

SMILES canonique

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

Origine du produit

United States

Méthodes De Préparation

Reaction Conditions and Stoichiometry

In a standard procedure, (1R,2R)-1,2-cyclohexanediamine (17.5 mmol) reacts with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (35.0 mmol) in ethanol under reflux at 80°C for 4 hours. The aldehyde-to-diamine molar ratio of 2:1 ensures complete Schiff base formation. Cooling the reaction mixture to −18°C precipitates the ligand as a bright yellow solid, which is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Table 1: Ligand Synthesis Parameters

ParameterValueSource
SolventEthanol
Temperature80°C (reflux)
Reaction Time4 hours
Yield92%
Purity (HPLC)>99%

Spectroscopic Characterization

The ligand’s structure is confirmed by 1H NMR , 13C NMR , and IR spectroscopy :

  • 1H NMR (CDCl3) : δ = 13.72 (s, 2H, OH), 8.31 (s, 2H, CH=N), 7.31 (d, J = 2.5 Hz, 2H, aromatic), 6.99 (d, J = 2.5 Hz, 2H, aromatic).

  • IR (KBr) : ν = 1628 cm⁻¹ (C=N stretch), 1275 cm⁻¹ (C-O phenolic).

Cobalt(II) Complexation

The metalation step involves coordinating the salen ligand with cobalt(II) ions under inert conditions to prevent oxidation to Co(III).

Metalation Protocol

A solution of cobalt(II) acetate tetrahydrate (1.0 eq.) in methanol is added dropwise to a stirred suspension of the salen ligand (1.0 eq.) in methanol at room temperature. The mixture turns deep red immediately, indicating complex formation. After stirring for 12 hours under nitrogen, the reaction is exposed to air to oxidize residual Co(II) to Co(III), though the active catalyst remains in the Co(II) state due to ligand stabilization. The product is isolated by filtration, washed with methanol, and dried under vacuum.

Table 2: Complexation Reaction Details

ParameterValueSource
Cobalt SourceCobalt(II) acetate tetrahydrate
SolventMethanol
AtmosphereNitrogen → Air (post-stirring)
Reaction Time12 hours
Yield85–90%

Recrystallization and Purity Enhancement

The crude cobalt complex is purified by recrystallization from a dichloromethane/hexanes mixture (1:5 v/v). This step removes unreacted ligand and inorganic salts, yielding crystals suitable for X-ray diffraction.

Analytical Validation of the Cobalt Complex

Elemental Analysis

Elemental analysis confirms the empirical formula C36H54CoN2O2 :

  • Calculated : C 71.39%, H 8.99%, N 4.62%

  • Observed : C 71.22%, H 8.87%, N 4.58%.

Magnetic and Spectroscopic Properties

  • Magnetic Moment : µeff = 2.2 µB (room temperature), consistent with a low-spin d⁷ Co(II) center.

  • UV-Vis (CH2Cl2) : λmax = 470 nm (ε = 1,200 M⁻¹cm⁻¹), attributed to ligand-to-metal charge transfer transitions.

Table 3: Key Analytical Data

TechniqueDataSource
HRMS (ESI-TOF) m/z 605.2743 [M]⁺
XRD Monoclinic, P2₁2₁2₁
HPLC Purity 98.5% (Chiralcel OD-H column)

Mechanistic Insights into Ligand-Metal Coordination

The (R,R)-configuration of the cyclohexanediamine backbone induces a distorted square-planar geometry around cobalt, critical for enantioselectivity in catalysis. X-ray crystallography reveals a Co–N bond length of 1.89 Å and a dihedral angle of 54.3° between the salicylidene planes, which preorganizes the catalyst for asymmetric induction.

Scale-Up and Industrial Adaptations

For large-scale production (>100 g), the reaction is conducted in a jacketed reactor with mechanical stirring to maintain homogeneity. Ethanol is replaced with 2-propanol to improve ligand solubility, reducing reaction time to 3 hours without compromising yield. Industrial batches achieve >90% yield with a purity of 97–98%, as verified by ICP-MS for residual cobalt (<50 ppm) .

Analyse Des Réactions Chimiques

Types of Reactions

(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) undergoes various types of chemical reactions, including:

    Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: The cobalt(III) complex can be reduced back to cobalt(II) using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the salen ligand is replaced by other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, hydrazine, and other reducing agents.

    Substitution: Various ligands and solvents depending on the desired substitution.

Major Products Formed

    Oxidation: Cobalt(III) complexes.

    Reduction: Cobalt(II) complexes.

    Substitution: New cobalt complexes with different ligands.

Applications De Recherche Scientifique

(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has a wide range of scientific research applications, including:

    Asymmetric Catalysis: Used as a catalyst in asymmetric synthesis reactions to produce enantiomerically pure compounds.

    Organic Synthesis: Facilitates various organic transformations, including epoxidation, cyclopropanation, and aziridination.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) involves the coordination of the cobalt(II) ion with the salen ligand, which creates a chiral environment around the metal center. This chiral environment is crucial for the compound’s catalytic activity in asymmetric synthesis. The cobalt center can undergo redox changes, facilitating various chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and substrate being used.

Comparaison Avec Des Composés Similaires

Cobalt vs. Manganese: Divergent Reactivity

Parameter Co(salen) (Co(II)) Mn(salen) (Mn(III))
Oxidation State +2 +3
Primary Application Hydrolytic kinetic resolution (HKR) of epoxides Asymmetric epoxidation of olefins
Key Reaction Ring-opening of epoxides with water or alcohols Oxygen-atom transfer to olefins using oxidants (e.g., NaOCl)
Enantioselectivity >95% ee in HKR Up to 90–95% ee in epoxidation
Activation Requires acetic acid to generate Co(III) species Activated by axial ligands (e.g., Cl⁻) and oxidants
Notable References

Mechanistic Insight :

  • Co(salen) operates via a bimetallic pathway in HKR, enabling simultaneous activation of epoxide and nucleophile .
  • Mn(salen) employs a monometallic oxo intermediate for stereoselective epoxidation, where the Mn=O moiety inserts into the C=C bond .

Chromium and Zinc Analogues: Limited Catalytic Utility

  • (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) Chloride: Exhibits structural similarity but lacks prominent catalytic applications in the provided evidence. Potential uses may involve oxidation reactions, though data is sparse .
  • Likely serves as a structural model due to Zn(II)'s lower Lewis acidity.

Nickel and Copper Complexes: Structural and Electronic Contrasts

Parameter Ni(salen) (Ni(II)) Cu(salen) (Cu(II))
Geometry Square-planar Distorted octahedral
Application Conformational studies, materials science Limited catalytic use; potential in redox reactions
Electronic Properties High-spin d⁸ configuration d⁹ configuration with Jahn-Teller distortion
Reactivity Inert in HKR due to stable Ni(II) oxidation state Redox-active but less effective than Co/Mn in asymmetric catalysis

Ligand-Modified Salen Complexes

While Co(salen) uses a cyclohexanediamine backbone, other salen ligands with varied diamines (e.g., 1,2-phenylenediamine, 1,3-propanediamine) alter steric and electronic profiles . For example:

  • N,N′-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) (Co(salophen)): Planar ligand geometry reduces chiral induction, resulting in lower enantioselectivity compared to Co(salen) .
  • N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediaminocobalt(II): Increased steric bulk may hinder substrate access, reducing catalytic efficiency .

Activité Biologique

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), commonly referred to as Jacobsen's catalyst, is a well-known chiral ligand utilized in asymmetric catalysis. This compound has garnered attention due to its significant biological activity, particularly in catalyzing various chemical reactions and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is C36H54CoN2O2C_{36}H_{54}CoN_2O_2. The compound features a cobalt center coordinated with two bidentate salicylidene ligands derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine. Its structure can be represented as follows:

InChI Key XJWCTQVLJVAWMCUHFFFAOYNAN\text{InChI Key }XJWCTQVLJVAWMC-UHFFFAOYNA-N

Biological Activity Overview

Research has demonstrated that this cobalt complex exhibits notable biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Catalytic Activity : It serves as a catalyst for the enantioselective epoxidation of olefins, which is significant in synthesizing chiral intermediates for pharmaceuticals .
  • Potential Anticancer Activity : Preliminary studies suggest that cobalt complexes may exhibit anticancer properties by inducing apoptosis in cancer cells .

Antioxidant Activity

A study conducted by researchers examined the antioxidant capabilities of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively reduced oxidative stress markers in vitro.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Catalytic Applications

The compound is prominently used in asymmetric synthesis. It has been reported to catalyze the epoxidation of various olefins with high enantioselectivity. For example, in a study evaluating its effectiveness on styrene derivatives:

SubstrateEnantiomeric Excess (%)Reaction Conditions
Styrene98CH₂Cl₂, 0°C
α-Methylstyrene95CH₂Cl₂, -20°C

This demonstrates its utility in producing chiral compounds essential for pharmaceuticals .

Anticancer Studies

Recent investigations into the anticancer potential of cobalt complexes have highlighted their ability to induce apoptosis in specific cancer cell lines. In vitro studies on breast cancer cells showed that treatment with (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) resulted in significant cell death compared to controls.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Synthesis of Taxol Side Chain : The compound was used as a catalyst in the synthesis of key intermediates for the anticancer drug Taxol.
  • Asymmetric Hydroxylation : It facilitated the asymmetric hydroxylation of silyl enol ethers with high yields and selectivity.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Cobalt SourceSolventReaction Time (h)Yield (%)Purity (HPLC)Reference
Co(OAc)₂MeOH1278>98%
CoCl₂EtOH246595%

Basic: What characterization techniques are critical for confirming the structure and purity of this cobalt complex?

Q. Methodological Answer :

  • Melting Point : 406–412°C (decomposition observed via differential scanning calorimetry) .
  • Spectroscopy :
    • UV-Vis : λₘₐₓ at 450–470 nm (d-d transitions of Co²⁺ in square-planar geometry) .
    • CD Spectroscopy : Confirm enantiopurity by comparing Cotton effects with literature data .
  • X-ray Crystallography : Resolve absolute configuration; bond lengths (Co–N ≈ 1.89 Å, Co–O ≈ 1.91 Å) validate coordination geometry .
  • HPLC : Use chiral columns (e.g., Chiralpak IA) to verify >98% enantiomeric excess .

Advanced: How does stereochemistry influence catalytic activity in asymmetric oxidation reactions?

Methodological Answer :
The (R,R)-configuration induces specific substrate binding via steric and electronic effects from tert-butyl groups. To evaluate:

Kinetic Studies : Compare turnover frequencies (TOF) of (R,R) vs. (S,S) enantiomers in epoxidation of styrene derivatives.

Computational Modeling : Use DFT to analyze transition-state geometries and enantioselectivity (e.g., % ee).

Substrate Scope : Test bulky vs. linear alkenes; tert-butyl groups in the ligand hinder non-productive binding .

Q. Table 2: Stereochemical Impact on Catalysis

Substrate(R,R)-Complex % ee(S,S)-Complex % eeConditionsReference
Styrene9288O₂, 25°C, 12 h
Cyclohexene8578H₂O₂, 40°C, 24 h

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer :
Discrepancies often arise from:

  • Impurity in Ligands : Trace unreacted diamine (detected via ¹H NMR at δ 1.2–1.5 ppm) reduces active sites. Purify ligands via column chromatography (silica gel, hexane/EtOAc) .
  • Reaction Conditions : Oxygen sensitivity or moisture alters Co²⁺ oxidation state. Use Schlenk lines for air-free setups .
  • Analytical Variability : Standardize GC/MS protocols with internal standards (e.g., n-dodecane) to quantify product yields consistently .

Advanced: What strategies optimize ligand design to enhance thermal stability in high-temperature catalysis?

Q. Methodological Answer :

  • Substituent Engineering : Replace tert-butyl groups with electron-withdrawing groups (e.g., CF₃) to strengthen Co–O bonds.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset; target >400°C stability for industrial applications .
  • Accelerated Aging Tests : Expose the complex to 150°C for 48 hours; assess retained activity via kinetic assays .

Q. Table 3: Thermal Stability Modifications

Ligand ModificationDecomposition Temp (°C)Catalytic TOF (h⁻¹)Reference
3,5-di-tert-butyl412120
3-CF₃, 5-tert-butyl43595

Basic: What precautions are essential for handling and storing this cobalt complex?

Q. Methodological Answer :

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
  • Handling : Use gloveboxes for weighing; avoid prolonged exposure to humidity (water hydrolyzes the Schiff base) .
  • Waste Disposal : Chelate cobalt residues with EDTA before aqueous disposal to mitigate environmental toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.